Plantaricin JK
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GAWKNFWSSLRKGFYDGEAGRAIRR |
Origin of Product |
United States |
Producer Organisms and Natural Niches
Primary Producer Strains: Lactobacillus plantarum C11 and Related Isolates
The principal and most well-documented producer of Plantaricin JK is the bacterial strain Lactobacillus plantarum C11. asm.orgnih.govscielo.br This strain was first identified and isolated from a natural cucumber fermentation. scielo.brusda.gov Research has established that L. plantarum C11 produces a complex array of bacteriocin-like peptides. asm.orgnih.gov Through amino acid sequencing and mass spectrometry, it was discovered that this single strain secretes at least six distinct peptides: Plantaricin A (PlnA), PlnE, PlnF, PlnJ, PlnK, and PlnN. asm.orgscielo.br
This compound is what is known as a two-peptide bacteriocin (B1578144), meaning its antimicrobial activity requires the synergistic action of two separate peptides, PlnJ and PlnK, in approximately equal amounts. asm.orgresearchgate.net When combined, these two peptides exhibit potent, strain-specific antagonistic activity at nanomolar concentrations. asm.orgnih.gov Similarly, the peptides PlnE and PlnF combine to form another active two-peptide bacteriocin, Plantaricin EF. asm.orgnih.gov Plantaricin A, also produced by strain C11, functions as an induction factor or peptide pheromone that regulates the production of both Plantaricin EF and JK. nih.govscielo.br
The genetic basis for the production of these multiple peptides in L. plantarum C11 is located in a specific gene cluster, or locus. scielo.brjst.go.jp This locus is organized into several operons, including plnJKLR, which encodes the two peptides of this compound (PlnJ and PlnK) as well as proteins believed to be responsible for immunity (PlnL) and transport. scielo.brmdpi.com
Diversity of Lactobacillus Strains Exhibiting this compound Production
While Lactobacillus plantarum C11 is the archetypal producer, the ability to synthesize this compound is not universal across the L. plantarum species, which is known for its high genetic heterogeneity. asm.org The presence of the necessary genetic machinery varies among different isolates.
Studies screening multiple Lactobacillus plantarum strains have confirmed this diversity. For instance, an investigation of six L. plantarum strains found that while genes like plnA and plnEF were present in all tested strains, the plnJK genes were only detected in three or four of them. asm.org This highlights a variable distribution of the plantaricin production loci within the species.
Genomic analysis of other strains has also identified the genetic potential for this compound production. The plantaricin-encoding cluster has been identified in L. plantarum SF9C, which was shown to possess the plnJ gene alongside genes for Plantaricin EF (plnE, plnF) and the induction factor (plnA). nih.gov Some studies have focused on identifying the specific receptor in target bacteria that this compound binds to, using various Lactobacillus plantarum and Weissella strains in their research. nih.gov
The table below summarizes findings on different Lactobacillus plantarum strains and the presence of genes related to this compound production.
| Strain | plnJ Gene | plnK Gene | Associated Bacteriocins | Reference |
| Lactobacillus plantarum C11 | Present | Present | This compound, Plantaricin EF, Plantaricin A | asm.orgscielo.br |
| Lactobacillus plantarum C2 | Present | Present | This compound, Plantaricin EF, Plantaricin A | asm.org |
| Lactobacillus plantarum SF9C | Present | Not specified | This compound (inferred), Plantaricin EF | nih.gov |
| Various L. plantarum strains | Variable | Variable | Presence of plnJK detected in 3-4 of 6 strains tested | asm.org |
Ecological Habitats and Environmental Contexts of Producer Microorganisms
Lactobacillus plantarum is a remarkably versatile and adaptable lactic acid bacterium. asm.org It is found in a wide array of nutrient-rich environments. frontiersin.org These ecological niches commonly include various food products and the mucosal surfaces of humans and animals. mdpi.comfrontiersin.org
The primary habitats where this compound-producing strains and other L. plantarum isolates have been discovered include:
Fermented Vegetables: This is a major natural source. The original this compound producer, L. plantarum C11, was isolated from fermented cucumbers. scielo.brusda.gov Other strains have been found in products like kimchi. researchgate.net The competitive environment of vegetable fermentations may provide the selective pressure for bacteriocin production. usda.gov
Dairy Products: Various strains of L. plantarum are associated with dairy environments. mdpi.comfrontiersin.org
Meat and Fish Products: These protein-rich environments also serve as a niche for L. plantarum. scielo.brfrontiersin.org
Cereal Products: Plant-derived cereal fermentations are another habitat for this species. scielo.br
Human and Animal Mucosae: L. plantarum is a natural inhabitant of the gastrointestinal tract, where it is considered a probiotic candidate. frontiersin.orgfrontiersin.org Bacteriocin production is seen as a beneficial trait in this context, as it can help the producer strain compete with other microbes in the gut microbiome. nih.gov
The ability of Lactobacillus plantarum to thrive in such diverse settings is a testament to its metabolic flexibility and its capacity to produce antimicrobial compounds like this compound to gain a competitive advantage. jst.go.jpasm.org
Genetic Organization and Biosynthesis Pathways
Gene Cluster Architecture of plnJK Operons
The genetic determinants for Plantaricin JK are located within the plantaricin (pln) locus. This locus often has a mosaic-like structure, featuring both highly conserved regions, particularly for transport and maturation, and variable regions responsible for regulation and bacteriocin (B1578144) synthesis. torvergata.it The plnJK operon is a key component of this locus. In strains like Lactobacillus plantarum C11, the pln locus is organized into several operons, including plnABCD, plnEFI, plnJKLR, plnMNOP, and plnGHTUV. scielo.brasm.org
The core of the this compound system lies in the structural genes, plnJ and plnK, which encode the two precursor peptides. jst.go.jprug.nl The plnJ gene encodes the PlnJ peptide, and the plnK gene encodes the PlnK peptide. jst.go.jpresearchgate.net These genes are co-transcribed, meaning they are transcribed together into a single messenger RNA (mRNA) molecule. jst.go.jpasm.org This ensures that the two complementary peptides are produced in roughly equal amounts, which is crucial for their optimal antimicrobial activity. asm.org The activity of the combined PlnE and PlnF peptides, another two-peptide bacteriocin system, has been shown to be over 1,000 times more potent than the individual peptides. asm.org
| Gene | Encoded Peptide | Number of Amino Acids | Function |
| plnJ | PlnJ | 25 | Structural component of this compound jst.go.jp |
| plnK | PlnK | 32 | Structural component of this compound jst.go.jp |
To protect itself from the antimicrobial action of its own bacteriocin, the producing bacterium possesses immunity genes. In the case of this compound, these are the plnL and plnR genes, which are co-transcribed with plnJ and plnK as part of the plnJKLR operon. scielo.brasm.orgjst.go.jp The proteins encoded by plnL and plnR are believed to confer immunity to the producing cell. scielo.brunit.no The plnI, plnL, plnM, and plnP genes are thought to encode immunity proteins for various plantaricin systems. scielo.brasm.org
The production and secretion of bacteriocins like this compound require a dedicated transport system. asm.orgnih.gov This machinery is typically encoded by genes located in the vicinity of the structural and immunity genes. asm.orgnih.gov The plnG and plnH genes, for instance, encode an ABC transporter and an accessory protein, respectively. scielo.brnih.gov These proteins are responsible for processing the precursor peptides, which are synthesized with an N-terminal leader peptide, and transporting the mature, active bacteriocins across the cell membrane. nih.govnih.gov The ABC transporter recognizes and cleaves the leader peptide, leading to the secretion of the active bacteriocin. asm.orgnih.gov Some studies suggest that while the ABC transporter (PlnG) is directly involved in the cleavage of the pre-peptide, the accessory protein (PlnH) may primarily assist in the transport of the mature plantaricin across the membrane. nih.gov
Immunity Genes: plnLR and Their Role in Self-Protection
Transcriptional Regulation of this compound Production
The synthesis of this compound is not constitutive; instead, it is a highly regulated process that responds to specific environmental cues. This regulation is primarily managed by a sophisticated quorum-sensing system. asm.orgfrontiersin.org
Quorum sensing (QS) is a cell-density-dependent mechanism that allows bacteria to coordinate gene expression. frontiersin.org In Lactobacillus plantarum, the production of plantaricins, including JK, is controlled by a three-component regulatory system. asm.orgasm.org This system typically consists of an induction factor (a peptide pheromone), a membrane-bound histidine kinase (the sensor), and a response regulator. asm.orgasm.org When the concentration of the induction factor reaches a certain threshold, it binds to the histidine kinase, triggering a phosphorylation cascade that ultimately activates the response regulator. torvergata.itresearchgate.net The phosphorylated response regulator then binds to the promoters of the plantaricin operons, switching on the transcription of the genes required for bacteriocin synthesis, transport, and immunity. torvergata.itasm.org
A key player in the regulation of plantaricin production is Plantaricin A (PlnA). torvergata.itasm.org PlnA is a peptide pheromone that functions as an induction factor. torvergata.itasm.orgjst.go.jp It is secreted by the bacteria and, upon reaching a critical concentration, signals the cell population to initiate the production of bacteriocins like Plantaricin EF and JK. torvergata.itscielo.brasm.org Interestingly, PlnA itself exhibits some antimicrobial activity, suggesting it may have a dual role as both a signaling molecule and a bacteriocin. asm.orgasm.orgnih.gov The pheromone activity of PlnA is highly specific and relies on a chiral interaction with its receptor, while its antimicrobial action is less specific and is related to its amphiphilic helical structure. asm.orgnih.gov The regulatory genes for this system, often designated as plnABCD, encode the induction factor (PlnA), the histidine kinase (PlnB), and response regulators (PlnC and PlnD). scielo.brasm.orgfrontiersin.org
Two-Component Regulatory Systems (e.g., PlnC/PlnD)
The synthesis of this compound is tightly controlled by a quorum-sensing mechanism mediated by a three-component regulatory system encoded by the plnABCD operon. nih.govcsic.es This system allows the bacteria to monitor their cell population density and induce bacteriocin production when a certain threshold is reached. mdpi.com
The key components of this regulatory cascade are:
Plantaricin A (PlnA): A peptide pheromone that acts as the signaling molecule (or autoinducer peptide). mdpi.comcsic.es It is secreted at a low basal level. mdpi.com
PlnB: A membrane-associated histidine kinase that functions as the sensor. nih.gov When the extracellular concentration of PlnA reaches a critical threshold, it interacts with PlnB. nih.gov
PlnC and PlnD: Two distinct response regulators that control the transcription of the pln operons. nih.govcsic.es
Upon binding of PlnA, the histidine kinase PlnB autophosphorylates and subsequently transfers the phosphate (B84403) group to the response regulators PlnC and PlnD. mdpi.com These two regulators have opposing functions:
PlnC acts as a transcriptional activator . mdpi.com The phosphorylated form of PlnC binds to the promoter regions of the plantaricin operons, including plnJKLR, thereby switching on their expression and leading to the large-scale production of the bacteriocins. mdpi.comencyclopedia.pub
PlnD functions as a transcriptional repressor . mdpi.com It is believed to bind to the promoter regions to prevent transcription in the absence of the induction signal, thus keeping the system switched off at low cell densities. mdpi.comasm.org
This dual-regulator system provides a sophisticated level of control, ensuring that the energetically costly production of plantaricins is initiated only when the cell population is dense enough for the bacteriocins to be effective. mdpi.com The expression of the regulatory operon plnABCD itself is also auto-regulated, creating a positive feedback loop once induction is triggered. nih.gov
Post-Translational Processing and Secretion Mechanisms
Plantaricins, like other class II bacteriocins, are synthesized as biologically inactive precursor peptides that must undergo processing and be transported out of the cell to become active. asm.org This maturation and secretion are handled by a dedicated machinery encoded within the pln locus. asm.org
Pre-Peptide Maturation and Leader Peptide Cleavage
The initial products of the plnJ and plnK genes are pre-peptides. These pre-peptides consist of two parts: an N-terminal "leader" peptide and the C-terminal pro-peptide, which will become the mature bacteriocin. asm.org this compound precursors possess a characteristic double-glycine (GG) type leader peptide. asm.orgnih.gov
The functions of the leader peptide are twofold:
It keeps the bacteriocin inactive inside the producer cell, preventing self-intoxication. neliti.com
It serves as a recognition signal for the dedicated transport machinery responsible for processing and secretion. asm.orgneliti.com
Maturation occurs concomitantly with secretion. The leader peptide is cleaved off at the double-glycine site by a proteolytic domain located on the ABC transporter. asm.orgasm.org This cleavage releases the mature, active PlnJ and PlnK peptides into the extracellular environment. nih.govnih.gov
ATP-Binding Cassette (ABC) Transporter Systems
The secretion of this compound is mediated by a dedicated ATP-binding cassette (ABC) transporter system. mdpi.comasm.org The genes encoding this transport machinery, plnG and plnH, are typically found in the plnGHSTUV operon. asm.orgasm.org
The components of this system are:
PlnG: A membrane protein that contains the ATP-binding cassette domain. This domain hydrolyzes ATP to provide the energy for the transport process. jst.go.jpasm.org PlnG also contains a proteolytic domain responsible for cleaving the leader peptide from the pre-bacteriocin. asm.org
PlnH: An accessory protein that is essential for the transport process. asm.orgresearchgate.net It is thought to form part of the translocation channel through the cell membrane. asm.org
Together, PlnG and PlnH recognize the leader sequences of the plantaricin pre-peptides, cleave them, and translocate the mature bacteriocin peptides across the cytoplasmic membrane. asm.orgresearchgate.net This integrated system ensures that the bacteriocin is only activated once it is safely outside the producer cell. nih.gov
| Component | Gene(s) | Role in Processing and Secretion |
| Leader Peptide | plnJ, plnK | N-terminal sequence on pre-peptides; recognition signal for transport and maintains inactivity. |
| ABC Transporter | plnG | ATP-binding protein; energizes transport and contains the peptidase domain for leader cleavage. |
| Accessory Protein | plnH | Integral membrane protein; assists in the translocation of the mature peptides across the membrane. |
Molecular Mechanisms of Antimicrobial Action
Synergistic Activity of PlnJ and PlnK Peptides
Plantaricin JK is a class IIb bacteriocin (B1578144), meaning its antimicrobial function is dependent on the complementary action of two distinct peptides: PlnJ and PlnK. scielo.brnih.gov These peptides, consisting of 25 and 32 amino acids respectively, act synergistically to achieve their bactericidal effect. nih.govresearchgate.net Individually, PlnJ and PlnK show significantly lower antimicrobial activity compared to when they are combined in equimolar concentrations. tandfonline.comnih.gov This synergistic relationship is crucial for their optimal function. tandfonline.comnih.gov
The interaction between PlnJ and PlnK is thought to be mediated by GxxxG-like motifs present in their structures, which are known to facilitate helix-helix interactions within membranes. nih.govtandfonline.com This interaction is believed to stabilize the peptides and is essential for their ability to permeabilize the target cell membrane. nih.govtandfonline.com In a membrane-mimicking environment, the two peptides form an amphiphilic α-helical structure, which is critical for their membrane-disrupting activity. nih.gov Nuclear magnetic resonance (NMR) studies have shown that PlnJ forms an N-terminal amphiphilic α-helix, while PlnK has a central amphiphilic α-helix. researchgate.net
The synergy between PlnJ and PlnK results in a potent antimicrobial agent that can effectively kill susceptible bacteria at micromolar concentrations. nih.gov For instance, the minimum inhibitory concentrations (MICs) of PlnJ and PlnK individually against Lactobacillus plantarum ZFM811 were 6.4 µM and 12.8 µM, respectively, while the combined PlnJK had a much lower MIC of 0.4 µM. nih.gov
| Peptide Component | Individual MIC (µM) vs. L. plantarum ZFM811 | Combined MIC (µM) |
| PlnJ | 6.4 | 0.4 |
| PlnK | 12.8 | 0.4 |
| Data sourced from a study on the synergistic mechanism of PlnJK. nih.gov |
Target Cell Membrane Interaction and Permeabilization
The primary target of this compound is the cytoplasmic membrane of susceptible bacteria. nih.govtandfonline.com The synergistic action of PlnJ and PlnK leads to the permeabilization of this membrane, disrupting essential cellular functions and ultimately causing cell death. nih.govresearchgate.nettandfonline.com This membrane disruption is a rapid process, with evidence of permeabilization occurring within minutes of exposure. nih.govtandfonline.com
Pore Formation Models and Dynamics
This compound, like other class II bacteriocins, is believed to form pores in the target cell membrane. scielo.brnih.govbg.ac.rs Several models have been proposed for pore formation by bacteriocins, including the "barrel-stave," "wedge-like," and "carpet" models. scielo.brnih.gov For class II bacteriocins, the barrel-stave and carpet mechanisms are considered more likely. scielo.brnih.gov In the carpet mechanism, the peptides accumulate on the membrane surface, disrupting its structure, while in the barrel-stave model, the peptides insert into the membrane to form a pore. scielo.brresearchgate.net The formation of these pores allows for the leakage of intracellular components, leading to cell death. mdpi.com
Dissipation of Transmembrane Electrical Potential (Δψ)
A key consequence of membrane permeabilization by this compound is the dissipation of the transmembrane electrical potential (Δψ). nih.govacs.orgasm.org The proton motive force, which is composed of both Δψ and the pH gradient (ΔpH), is crucial for vital cellular processes such as ATP synthesis and nutrient transport. scielo.br By forming pores, this compound disrupts the ion balance across the membrane, leading to a collapse of the electrical potential. nih.govacs.org Studies have shown that both PlnJ and PlnK contribute to the dissipation of Δψ, with PlnJ also inducing the release of potassium ions (K+). jst.go.jp
Perturbation of pH Gradients
In addition to dissipating the electrical potential, this compound also perturbs the transmembrane pH gradient (ΔpH). nih.govacs.orgasm.org The influx and efflux of ions through the newly formed pores disrupt the established proton gradient, leading to a collapse of the intracellular pH. nih.govresearchgate.net Research indicates that PlnJK dissipates the ΔpH more rapidly than it does the Δψ. nih.gov This rapid dissipation of the pH gradient is suggested to be due to the influx of hydroxyl ions. nih.gov
Ion Selectivity of Pores (e.g., Anion Conductivity)
An interesting feature of the pores formed by this compound is their ion selectivity. Unlike its counterpart Plantaricin EF, which forms cation-selective pores, this compound creates pores that are highly conductive to specific anions but show low conductivity for cations. nih.govacs.orgasm.orgresearchgate.netnih.gov This complementary ion selectivity between this compound and Plantaricin EF, both produced by L. plantarum C11, is thought to provide a more efficient mechanism for killing target bacteria. nih.govacs.orgasm.org The high anion conductivity of this compound pores likely contributes to the rapid dissipation of the pH gradient through the influx of anions like hydroxyl ions. nih.gov
| Bacteriocin | Cation Conductivity | Anion Conductivity |
| Plantaricin EF | High | Low/Absent |
| This compound | Low | High |
| Comparison of ion selectivity between Plantaricin EF and this compound. nih.govacs.orgasm.orgresearchgate.netnih.gov |
Putative Receptor Identification and Interaction
The antimicrobial action of this compound is not solely based on a non-specific interaction with the lipid bilayer. Evidence strongly suggests the involvement of a specific receptor on the surface of susceptible cells. nih.govresearchgate.netplos.orgnih.gov Whole-genome sequencing of this compound-resistant mutants of Lactobacillus plantarum NCFB 965 and Weissella viridescens NCFB 1655 has identified a putative receptor. plos.orgnih.gov
This receptor is a membrane protein belonging to the amino acid-polyamine-organocation (APC) transporter family. nih.govresearchgate.netplos.orgnih.gov Resistant mutants were found to have mutations in the gene encoding this APC transporter, leading to truncated or altered proteins. plos.orgnih.gov The APC transporter in W. viridescens is predicted to have 12 transmembrane helices. nih.govplos.org The mutations conferring resistance were located in a specific region of the protein, suggesting this area may serve as a docking site for this compound. plos.orgnih.gov
Role of Membrane Proteins (e.g., APC Family Proteins) as Receptors
The antimicrobial action of this compound is not a random, non-specific interaction with the cell membrane. Instead, it is a receptor-mediated process that provides specificity and potency. nih.gov Research has identified a putative membrane protein receptor for this compound by comparing the genomes of sensitive wild-type bacteria with those of resistant mutants. nih.govplos.org
Studies on Weissella viridescens and Lactobacillus plantarum have shown a strong correlation between resistance to this compound and mutations in a gene that encodes a protein belonging to the Amino Acid-Polyamine-Organocation (APC) superfamily of transporters. nih.govplos.orgnih.gov This evidence strongly suggests that this APC family protein functions as the membrane receptor for this compound. nih.govresearchgate.netresearchgate.net The protein is predicted to have 12 transmembrane helices, a common structural feature for members of the APC protein family. nih.govplos.orgnih.gov The involvement of a specific receptor explains the high potency of many bacteriocins, which can be effective at nanomolar concentrations. nih.gov In resistant mutants, mutations in the gene for this APC protein often result in premature stop codons, leading to the production of truncated, non-functional protein versions. plos.orgnih.gov
Specificity of Receptor Recognition
The specificity of this compound for its target cells is determined by its interaction with the APC family transporter protein. plos.org The binding is not indiscriminate; specific regions of the receptor are crucial for recognition. Whole-genome sequencing of resistant mutants has pinpointed a "mutational hotspot" within the APC protein. plos.orgnih.gov
This critical region consists of the 10th transmembrane (TM) helix and an extracellular loop situated between the 11th and 12th TM helices. plos.orgnih.gov It is hypothesized that these two areas collectively form a docking site for this compound. plos.org Single amino acid substitutions within this confined region are sufficient to confer resistance to the bacteriocin. plos.orgnih.gov This suggests that this compound likely first inserts into the cell membrane and then interacts with this specific docking site on the APC transporter. plos.org While this compound and another two-peptide bacteriocin, Plantaricin EF, both target cell membranes, they recognize different receptors, highlighting the specificity of these interactions. researchgate.net
Cellular Responses to this compound Exposure
Upon successful binding to its receptor, this compound triggers a cascade of events that compromise the integrity of the target cell, leading to rapid cell death. nih.govtandfonline.com
Rapid Lysis and Intracellular ATP Release
Exposure to this compound causes a rapid permeabilization of the bacterial cell membrane. nih.govtandfonline.comresearchgate.net This disruption leads to the formation of pores, which in turn dissipates the cell's transmembrane electrical potential and pH gradient. asm.orgjst.go.jp The loss of membrane integrity results in the swift lysis of the bacterial cell, a process that can be observed within minutes of exposure. nih.govtandfonline.com
A key indicator of this membrane disruption is the immediate and significant release of intracellular contents, most notably adenosine (B11128) triphosphate (ATP). nih.govtandfonline.comnih.gov Studies on Staphylococcus epidermidis have demonstrated that treatment with this compound causes a rapid release of ATP, which peaks within approximately two minutes. nih.govtandfonline.comresearchgate.net This rapid leakage of ATP and other essential molecules, such as ions, confirms the catastrophic failure of the membrane's barrier function, ultimately causing cell death. diva-portal.orgnih.gov
Inhibition of Key Cellular Processes (e.g., Nucleic Acid and Protein Synthesis)
The primary action of this compound is the disruption of the cell membrane, which has immediate and fatal consequences. tandfonline.comjst.go.jp This initial damage leads to the secondary inhibition of vital cellular processes. researchgate.netjst.go.jp By causing the leakage of essential ions and molecules and dissipating the proton motive force, this compound effectively halts the cell's energy-dependent functions. asm.orgnih.gov
The collapse of the membrane potential and pH gradient inhibits enzymatic processes that are crucial for cell survival. jst.go.jp Consequently, fundamental processes such as the synthesis of nucleic acids (DNA and RNA) and proteins are inhibited. jst.go.jpnii.ac.jp Without the ability to maintain its electrochemical gradients or synthesize essential macromolecules, the cell's metabolic activities cease, leading to death. researchgate.net
Spectrum of Antimicrobial and Antiviral Activities
Activity Against Gram-Positive Bacterial Pathogens
Plantaricin JK demonstrates significant antimicrobial activity, primarily targeting Gram-positive bacteria. nih.govresearchgate.net Its efficacy has been noted against various pathogens and food spoilage organisms. nih.gov
Research has shown that this compound is effective against Staphylococcus epidermidis. nih.govdiva-portal.org Studies reveal that the combination of PlnJ and PlnK peptides causes rapid and significant lysis of S. epidermidis cells. nih.gov This action is achieved by targeting and disrupting the bacterial cell membrane. nih.gov The lytic effect is dose-dependent and can be observed within minutes of exposure. researchgate.net The individual peptides, PlnJ and PlnK, are largely ineffective on their own. tandfonline.com
The pheromone peptide PlnA, which regulates the production of plantaricins, can enhance the antimicrobial effect of this compound against S. epidermidis. nih.govtandfonline.com
**Table 1: Activity of this compound against *Staphylococcus epidermidis***
| Plantaricin Combination | Concentration (µM) | Observation | Reference |
|---|---|---|---|
| PlnJK | 25 and 50 | Rapid bacterial lysis | tandfonline.com |
| PlnJ alone | Not specified | Ineffective at inhibiting growth | tandfonline.com |
| PlnK alone | Not specified | Ineffective at inhibiting growth | tandfonline.com |
| PlnA with PlnJK | Not specified | Enhanced antimicrobial effect | nih.govtandfonline.com |
Plantaricins, as a group of class IIa bacteriocins, are well-known for their strong activity against Listeria species, a common foodborne pathogen. jst.go.jp While specific studies focusing solely on this compound's activity against Listeria are part of a broader investigation into plantaricin-producing Lactobacillus plantarum strains, the general consensus is that these bacteriocins are effective. For instance, Lactobacillus plantarum BFE 5092, which possesses the genes for this compound, EF, and N, has been shown to strongly affect the intracellular pH of Listeria monocytogenes, indicating a disruption of cellular function. nih.gov The anti-listerial action of class IIa bacteriocins is attributed to their ability to form pores in the cytoplasmic membrane of the target cells. microservices.es
This compound is recognized for its ability to inhibit various Gram-positive bacteria responsible for food spoilage. nih.gov The production of such bacteriocins by Lactobacillus plantarum is a key factor in the natural preservation of many fermented foods. cabidigitallibrary.org The broad-spectrum activity of plantaricins against foodborne pathogens like Bacillus cereus and Staphylococcus aureus highlights their potential as biopreservatives in the food industry. jst.go.jpipb.ac.id
A significant aspect of this compound's antimicrobial profile is its effectiveness against multi-antibiotic resistant strains of bacteria. jst.go.jp Research has demonstrated that plantaricins can act synergistically with traditional antibiotics, enhancing their effects by 30- to 500-fold against S. epidermidis. nih.govtandfonline.com This synergistic activity is a promising area of research in combating antibiotic resistance. diva-portal.org Plantaricins have shown efficacy against vancomycin- and methicillin-resistant strains of Staphylococcus. diva-portal.org Furthermore, a derivative of Plantaricin 149 has been found to be active against a wide range of multidrug-resistant bacteria, with resistance mechanisms to antibiotics like tigecycline, oxacillin, vancomycin, and daptomycin (B549167) not affecting the peptide's activity. mdpi.com
**Table 2: Synergistic Effects of Plantaricins with Antibiotics against *S. epidermidis***
| Plantaricin | Antibiotic Class | Enhancement of Effect | Reference |
|---|---|---|---|
| PlnEF and PlnJK | Various | 30- to 500-fold | nih.govtandfonline.com |
Impact on Other Food Spoilage Microorganisms
Investigating Activity Against Gram-Negative Bacteria (Broader Plantaricin Context)
In general, plantaricins exhibit a narrower spectrum of activity against Gram-negative bacteria compared to Gram-positive bacteria. mdpi.com However, some studies have reported that under specific conditions, certain plantaricins, including combinations of E/F and J/K, can effectively inhibit Gram-negative bacteria such as Escherichia coli. researchgate.net One study on a Plantaricin 149 derivative showed activity against Gram-negative bacteria, although at higher concentrations than those required for Gram-positive bacteria. mdpi.com
Antiviral Activity in In Vitro Models (e.g., Flaviviruses)
Recent research has expanded the known biological activities of plantaricins to include antiviral properties. A study investigating the effects of plantaricin-derived peptides against Flaviviruses, such as the Kunjin virus (KUNV), has shown promising results. mdpi.com The combination of this compound demonstrated a significant and dose-dependent antiviral activity against KUNV. mdpi.com At a concentration of 10 µM, this compound caused a greater than 99.9% reduction in the viral load. mdpi.com This suggests that the synergistic action of the two peptides is also crucial for their antiviral effect, likely by targeting the viral envelope. mdpi.com
Table 3: Antiviral Activity of this compound against Kunjin Virus (KUNV)
| Plantaricin Combination | Concentration (µM) | Reduction in Viral Load | Reference |
|---|---|---|---|
| PlnJK | 10 | > 99.9% | mdpi.com |
Synergistic Antiviral Effects of PlnJ and PlnK Combinations
While individual Plantaricin peptides such as PlnJ and PlnK have demonstrated limited antiviral efficacy on their own, their combination exhibits significant synergistic effects. mdpi.comresearchgate.netnih.gov Research has shown that the combination of PlnJ and PlnK results in a substantial and dose-dependent antiviral activity against certain viruses. mdpi.com For instance, against the Kunjin virus (KUNV), a flavivirus, the combination of PlnJ and PlnK at a concentration of 10 µM led to a greater than 99.9% reduction in viral load. mdpi.com This highlights the cooperative nature of these peptides in exerting their antiviral function.
This synergistic interaction is a known characteristic of two-peptide bacteriocins, where the combined action of the two peptides is necessary to achieve potent antimicrobial effects. mdpi.com While in silico predictions have suggested antiviral potential for individual peptides like PlnJ, experimental validation has often shown limited activity when used alone. mdpi.comnih.gov However, when combined, the PlnJK system demonstrates a marked increase in its ability to inhibit viral replication. mdpi.comresearchgate.netnih.gov
Antiviral Activity of this compound against Kunjin Virus (KUNV)
| Compound | Concentration | Effect on KUNV | Source |
|---|---|---|---|
| This compound (PlnJ + PlnK) | 10 µM | >99.9% reduction in viral load | mdpi.com |
| Individual Plantaricin Peptides (PlnJ, PlnK) | Not specified | Limited antiviral efficacy | mdpi.comresearchgate.netnih.gov |
Mechanistic Insights into Viral Envelope Targeting
The primary mechanism by which this compound is thought to exert its antiviral activity is through the disruption of the viral envelope. mdpi.comresearchgate.netnih.gov This is a common mechanism for many antimicrobial peptides (AMPs), which are often cationic and amphipathic, allowing them to preferentially interact with and destabilize the lipid membranes of pathogens. nih.gov
The synergistic action of PlnJ and PlnK is believed to be crucial for this membrane disruption. It is hypothesized that one peptide may initiate the destabilization of the viral envelope, while the second peptide enhances this effect, leading to the formation of pores and subsequent leakage of viral contents or inactivation of the virus. mdpi.com This cooperative membrane disruption is analogous to their well-documented antibacterial mechanism of forming transmembrane pores in bacterial membranes. mdpi.com
Molecular docking studies have provided further insights, suggesting strong interactions between plantaricin-derived peptides and key proteins within the viral envelope, such as the E and M proteins of flaviviruses like Kunjin virus (KUNV) and Zika virus (ZIKV). mdpi.com These interactions are predicted to destabilize the structural integrity of the viral envelope, thereby reducing the number of infectious viral particles and limiting the spread of the virus. mdpi.com This targeting of the viral envelope makes this compound a promising candidate for the development of broad-spectrum antiviral agents, particularly against enveloped viruses. mdpi.comdiva-portal.org
Structural Functional Relationships of Plantaricin Jk
Three-Dimensional Structural Characterization of PlnJ and PlnK Peptides
The three-dimensional structures of the individual PlnJ and PlnK peptides have been determined using nuclear magnetic resonance (NMR) spectroscopy. researchgate.netrcsb.org These studies were conducted in aqueous solutions containing membrane-mimicking agents, such as trifluoroethanol (TFE) or dodecylphosphocholine (B1670865) (DPC) micelles, to simulate the hydrophobic environment of a cell membrane. researchgate.net
In simple aqueous solutions, both PlnJ and PlnK peptides are largely unstructured. nih.govacs.org However, upon introduction into a membrane-mimicking environment, they undergo a significant conformational change and adopt α-helical structures. researchgate.netnih.gov This induced structuring is a common feature among class IIb bacteriocins. nih.govacs.org For Plantaricin JK, structural analysis revealed that the 25-residue PlnJ peptide forms an α-helix in its N-terminal region, specifically between Tryptophan-3 and Tyrosine-15. researchgate.netrcsb.org The longer 32-residue PlnK peptide forms a central α-helix spanning from Glycine-9 to Leucine-24. researchgate.net
The α-helices formed by PlnJ and PlnK are amphiphilic in nature. jst.go.jptandfonline.comresearchgate.net This means that the helical structure arranges the amino acid residues in a way that segregates the hydrophobic (non-polar) and hydrophilic (polar) side chains onto opposite faces of the helix. This amphiphilicity is critical for the peptides' ability to interact with and insert into the lipid bilayer of target cell membranes. jst.go.jp The hydrophobic face facilitates interaction with the non-polar lipid tails within the membrane core, while the hydrophilic face can interact with the polar lipid head groups or the aqueous environment.
Conformational Analysis in Membrane-Mimicking Environments
Critical Role of GxxxG Motifs in Peptide Interaction and Membrane Insertion
A key feature in the sequence of many two-peptide bacteriocins, including this compound, is the presence of one or more GxxxG motifs (where G is glycine (B1666218) and x is any other amino acid). tandfonline.comresearchgate.netnih.gov These motifs are known to be overrepresented in the transmembrane domains of membrane proteins and are crucial for mediating the close packing and interaction of α-helices. researchgate.net In this compound, the PlnJ peptide contains one such GxxxG motif, while PlnK contains two. researchgate.net It is proposed that these motifs are essential for the synergistic activity of the two peptides, facilitating the helix-helix interaction required to form a stable, active complex within the target membrane. tandfonline.comresearchgate.net
Structure-Activity Relationship Studies via Site-Directed Mutagenesis
To experimentally validate the functional importance of specific residues, particularly the glycine residues within the GxxxG motifs, site-directed mutagenesis studies have been performed. These studies involve systematically replacing specific amino acids and measuring the resulting impact on antimicrobial activity.
Research has shown that single glycine replacements within the core GxxxG motifs of both PlnJ and PlnK are highly sensitive to substitution. rcsb.org Replacing Gly-13 or Gly-17 in either peptide with a larger residue resulted in a dramatic loss of function, reducing the bacteriocin's activity by more than 100-fold. rcsb.org In contrast, substitutions of other glycine residues located outside this central interaction motif, such as Gly-20 in PlnJ and Gly-7, Gly-9, Gly-24, and Gly-25 in PlnK, had a much less pronounced effect, with activity being reduced by less than 10-fold. rcsb.org These findings strongly support the hypothesis that the GxxxG motifs are critical for the interaction between PlnJ and PlnK, and that this interaction is a prerequisite for their potent antimicrobial activity. rcsb.org
Table 1: Impact of Glycine Mutations on this compound Activity
| Peptide | Residue Mutated | Location Relative to GxxxG Motif | Reported Reduction in Activity |
|---|---|---|---|
| PlnJ | Gly-13 | Within Motif | >100-fold |
| PlnJ | Gly-17 | Within Motif | >100-fold |
| PlnJ | Gly-20 | Outside Motif | <10-fold |
| PlnK | Gly-13 | Within Motif | >100-fold |
| PlnK | Gly-17 | Within Motif | >100-fold |
| PlnK | Gly-7 | Outside Motif | <10-fold |
| PlnK | Gly-9 | Outside Motif | <10-fold |
| PlnK | Gly-24 | Outside Motif | <10-fold |
| PlnK | Gly-25 | Outside Motif | <10-fold |
Computational Modeling and Molecular Dynamics Simulations of Peptide-Membrane Interactions
Computational methods are powerful tools for investigating the dynamic interactions between peptides and cell membranes at an atomic level. For this compound, template-based modeling has been used to generate a 3D structure of its putative receptor, a protein from the Amino Acid-Polyamine-Organocation (APC) transporter family. plos.org This modeling helped to visualize a mutational hotspot region, consisting of transmembrane helix 10 and an extracellular loop, that likely serves as the docking site for the bacteriocin (B1578144). plos.org
Furthermore, molecular docking studies, a type of computational simulation, have been employed to evaluate the interaction between this compound and various protein targets. researchgate.net While atomistic molecular dynamics (MD) simulations specifically detailing the PlnJ-PlnK complex within a lipid bilayer are not as extensively published as for the related bacteriocin Plantaricin EF, the principles are transferable. nih.govacs.orgnih.gov MD simulations of Plantaricin EF have confirmed the stability of the peptide dimer in a membrane environment and helped refine models of its orientation and specific inter-peptide interactions. acs.orgnih.gov Similar computational approaches for this compound are invaluable for building and validating structural models that are consistent with experimental data from mutagenesis and spectroscopic studies.
Ecological and Evolutionary Significance
Role in Microbial Competition and Niche Exclusion
Bacteriocins like Plantaricin JK are key weapons in the constant battle for resources and space among microorganisms. nih.govcsic.es By producing this potent antimicrobial, Lactobacillus plantarum can inhibit the growth of closely related bacterial species that compete for the same ecological niche. csic.esnih.gov This inhibitory action helps the producer strain to establish and maintain its population within a specific environment, a process known as niche exclusion. nih.gov
The mechanism of action of this compound involves the formation of pores in the membranes of target cells. nih.gov This disruption of the cell membrane leads to the dissipation of the transmembrane electrical potential and pH gradient, ultimately causing cell death. nih.gov Notably, this compound exhibits a complementary ion selectivity to another plantaricin, PlnEF, which is often co-produced. While PlnEF pores are more conductive to cations, this compound pores show high conductivity for specific anions. nih.govacs.org This dual strategy ensures a more efficient and broad-spectrum killing of competing bacteria. nih.gov The production of multiple bacteriocins with different target specificities is a significant competitive advantage for L. plantarum. researchgate.net
Contribution to the Fitness and Survival of Producer Strains
The production of this compound directly contributes to the fitness and survival of the Lactobacillus plantarum strains that harbor the necessary genetic machinery. nih.gov In diverse and competitive environments such as fermented foods and the gastrointestinal tract, the ability to suppress competitors is paramount. nih.govmdpi.com By eliminating or reducing the population of other bacteria, the producer strain secures access to limited nutrients and space, thereby enhancing its own proliferation and persistence. nih.govmdpi.com
Evolutionary Dynamics of Bacteriocin (B1578144) Gene Clusters in Lactobacillus plantarum
The genes responsible for the production of this compound are located within plantaricin (pln) gene clusters on the Lactobacillus plantarum genome. scielo.brnih.gov These clusters are often found in "lifestyle adaptation regions" of the genome, which are characterized by high genetic variability and are thought to be acquired through horizontal gene transfer. nih.govwur.nl This suggests a dynamic evolutionary history where these gene clusters are gained, lost, or modified to adapt to specific environmental pressures. nih.govnih.gov
Comparative genomic analyses of different L. plantarum strains have revealed significant diversity in the composition and organization of these bacteriocin gene clusters. nih.govnih.govmdpi.com For instance, while many strains possess the genes for both Plantaricin EF and JK, some may have frameshift mutations or insertions of mobile genetic elements like insertion sequences (IS) within these clusters, potentially leading to a loss of function. nih.gov These genetic rearrangements, driven by elements such as IS, can play a significant role in the adaptive evolution of the microorganism by inactivating or modifying gene function. nih.gov
Advanced Research Methodologies and Engineering Approaches
Heterologous Expression Systems for Enhanced Production
Purifying Plantaricin JK from its natural producer, Lactobacillus plantarum, is often challenging and results in low yields, limiting its research and application potential. nih.govresearchgate.net To address this, researchers have turned to heterologous expression systems, which allow for the large-scale production of recombinant peptides. researchgate.net The development of these systems is essential for improving bacteriocin (B1578144) yield, which in turn facilitates their characterization and broadens their potential uses in various industries. nih.gov
Optimization of Expression Hosts and Conditions
The choice of an expression host is a critical first step in developing a production system for this compound. Both Gram-positive and Gram-negative bacteria have been utilized, each with distinct advantages.
Lactococcus lactis : As a food-grade organism, L. lactis is an attractive host for producing bacteriocins intended for food applications. frontiersin.org The nisin-controlled expression (NICE) system in L. lactis NZ9000 has been successfully used for the heterologous expression of this compound. nih.gov In this system, recombinant plasmids pNZ8124-plnJ and pNZ8124-plnK were constructed to express the individual PlnJ and PlnK peptides. nih.gov
Escherichia coli : E. coli is a widely used and robust platform for recombinant protein expression due to its well-understood genetics and the availability of numerous expression vectors and strains. nih.govfrontiersin.org For this compound, the E. coli strain BL21 RIL (DE3) pLysS has been used as an expression host with the pGEV2-plnJ and pGEV2-plnK plasmids. nih.gov
Optimization of culture conditions is paramount to maximize the yield of soluble, active peptides. Key parameters that are frequently adjusted include the composition of the growth medium, the concentration of the inducing agent, and the post-induction temperature and duration. For instance, the expression of this compound in E. coli has been performed in Luria-Bertani (LB) or M9 minimal media, with induction triggered by 1 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG) for 3-4 hours at 37°C. nih.gov Optimization studies on other plantaricins, such as plantaricin F, have shown that lower temperatures (22°C) and a reduced IPTG concentration (0.5 mM) can significantly enhance the production of the recombinant peptide. neliti.com
| Bacteriocin | Expression Host | Vector System | Optimal Conditions | Reference |
|---|---|---|---|---|
| This compound | Lactococcus lactis NZ9000 | pNZ8124 (NICE system) | Nisin induction | nih.gov |
| This compound | Escherichia coli BL21 RIL (DE3) pLysS | pGEV2-plnJ, pGEV2-plnK | 1 mM IPTG, 37°C, 3-4 h | nih.gov |
| Plantaricin E/F | Escherichia coli BL21 (DE3) pLysS | pET32a | 0.5 mM IPTG, 22°C, 5 h | cabidigitallibrary.org |
| Plantaricin NC8 | Escherichia coli BL21 (DE3) | His6-tag fusion | Peptide-specific (e.g., PLNC8β: 0.2 mM IPTG, 16°C, 20 h) | researchgate.net |
Strategies for Overproduction and Purification
The production of two-peptide bacteriocins like this compound requires robust strategies for both overproduction and subsequent purification. Often, the peptides are expressed as fusion proteins to enhance stability and simplify purification.
A common strategy involves expressing the peptides with a His6-tag, which allows for efficient capture using Ni2+ chelating affinity chromatography. researchgate.net Following initial purification, the tag must be removed to yield the native peptide. This is typically achieved through enzymatic or chemical cleavage. For example, enterokinase can be used to cleave the fusion protein, after which the tag and protease are removed by a secondary affinity step. researchgate.net A chemical cleavage strategy using cyanogen (B1215507) bromide (CNBr) has also been reported for the release of mature PlnJ and PlnK peptides. researchgate.net
Multi-step chromatography protocols are essential to achieve high purity. A combination of techniques, including XAD-2 macroporous resin adsorption, strong cation exchange chromatography, and reversed-phase high-performance liquid chromatography (RP-HPLC), has been effectively used to purify recombinant PlnJ and PlnK. nih.gov The final purity and molecular mass of the peptides are confirmed using methods like Tricine-SDS-PAGE and mass spectrometry. nih.govresearchgate.net
| Strategy | Description | Application Example | Reference |
|---|---|---|---|
| Fusion Tags | Peptides are expressed with a tag (e.g., His6-tag) to facilitate purification via affinity chromatography. | Plantaricin NC8 expressed as a His6-tag fusion protein in E. coli. | researchgate.net |
| Chemical Cleavage | Use of chemical reagents like cyanogen bromide (CNBr) to cleave the fusion tag from the target peptide. | Used to release mature PlnJ and PlnK peptides. | researchgate.net |
| Multi-Step Chromatography | A sequential combination of different chromatography techniques to achieve high purity. | PlnJK purified using XAD-2 resin, a strong cation column, and RP-HPLC. | nih.gov |
| Ammonium Sulfate Precipitation | A preliminary purification/concentration step based on altering protein solubility. | General strategy used for various plantaricins before chromatographic steps. | plos.org |
Genetic Engineering for Modified Activity Profiles
Genetic engineering offers powerful tools to modify bacteriocins, aiming to enhance their antimicrobial activity, broaden their target spectrum, or improve their stability. These approaches range from targeted, knowledge-based modifications to broad, evolutionary screening methods.
Rational Design of Analogues
Rational design involves creating specific, targeted mutations in a peptide's sequence based on an understanding of its structure-function relationship. frontiersin.org For two-peptide bacteriocins like this compound, the amphiphilic helical structure and conserved motifs are key targets for modification. researchgate.netjst.go.jp PlnJ possesses an N-terminal amphiphilic α-helix, while PlnK has a central amphiphilic α-helix. researchgate.net
Directed Evolution Strategies
Directed evolution is a powerful technique for generating novel peptide variants with desired properties without requiring detailed structural knowledge. This process involves creating a large library of gene variants through random mutagenesis, expressing these variants, and then screening for those with improved function.
While specific applications of directed evolution to this compound are not extensively documented, the methodology has been applied to other antimicrobial peptides. For instance, in vitro directed evolution has been used to study the development of resistance to a derivative of Plantaricin 149. mdpi.com This same approach can be adapted to screen for this compound analogues with enhanced activity against specific pathogens or a broader inhibitory spectrum. The process would involve generating a library of plnJ and plnK mutants, co-expressing them in a suitable host, and then challenging a target pathogen with the secreted peptides to identify variants with superior killing efficiency.
Biophysical Techniques for Mechanism Elucidation
Understanding the precise mechanism by which this compound kills target cells is crucial for its development and optimization. A variety of biophysical techniques have been employed to study its structure and interaction with bacterial membranes.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR has been instrumental in determining the three-dimensional structures of both PlnJ and PlnK. researchgate.net These studies revealed that the peptides are largely unstructured in aqueous solutions but adopt stable α-helical conformations in membrane-mimicking environments, such as trifluoroethanol (TFE) solutions or in the presence of dodecylphosphocholine (B1670865) (DPC) micelles. researchgate.netnih.gov
Circular Dichroism (CD) Spectroscopy : CD spectroscopy complements NMR by providing information on the secondary structure of the peptides. CD studies have confirmed that PlnJ and PlnK become more structured upon interacting with liposomes. nih.gov Significantly, when the two peptides are mixed before the addition of membrane-mimicking entities, the resulting structure is greater than the sum of the individual peptides, providing direct evidence of their synergistic interaction. nih.govacs.org
Fluorescence Leakage Analysis : This technique directly assesses the membrane-disrupting activity of the bacteriocin. Assays have shown that the synergistic action of PlnJ and PlnK induces membrane permeabilization in target cells. nih.gov This disruption leads to the leakage of intracellular ions and electrolytes, ultimately causing cell death. nih.gov
Molecular Dynamics (MD) Simulations : Computational MD simulations have been used to validate structural models derived from NMR data and to study the stability and orientation of the PlnJK complex within a membrane bilayer. researchgate.net These simulations can reveal specific atomic-level interactions that stabilize the peptide-peptide and peptide-membrane complexes. researchgate.net
Genetic and Sequencing Tools : To identify the cellular target or receptor of this compound, researchers have used advanced genetic approaches. By sequencing the genomes of bacteriocin-resistant mutants and comparing them to the sensitive wild-type strain, a putative receptor has been identified. For this compound, this approach pinpointed a putative amino acid transporter belonging to the APC superfamily as the likely molecular target on sensitive cells. nih.gov
| Technique | Information Gained | Key Finding for this compound | Reference |
|---|---|---|---|
| NMR Spectroscopy | 3D structure of peptides | PlnJ and PlnK are unstructured in water but form amphiphilic α-helices in membrane-mimicking environments. | researchgate.netnih.gov |
| CD Spectroscopy | Secondary structure and peptide interaction | Peptides become more α-helical upon binding to liposomes; mixing PlnJ and PlnK enhances structuring, indicating interaction. | nih.gov |
| Fluorescence Leakage Analysis | Membrane permeabilization | PlnJK synergistically induces leakage of intracellular ions from target cells. | nih.gov |
| MD Simulations | Stability and orientation in membranes | Confirms the stability of the proposed structure and interactions within the membrane. | researchgate.net |
| Genome Sequencing of Mutants | Identification of cellular receptor | A putative amino acid transporter (APC superfamily) is the likely target for PlnJK. | nih.gov |
Advanced Microscopy for Membrane Dynamics
Visualizing the interaction between this compound and the cell membrane of target organisms is crucial to understanding its bactericidal mechanism. Advanced microscopy techniques have been instrumental in providing direct evidence of membrane disruption and pore formation.
Electron Microscopy (SEM & TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been utilized to observe the morphological changes induced by plantaricin peptides on target cells. Studies on the pathogenic yeast Candida albicans revealed that treatment with plantaricin peptides, including PlnJ, leads to characteristic apoptotic features such as the appearance of blebs, surface indentations, and wrinkling of the cell wall. nih.gov TEM analysis of these cells further showed discontinuity of the cell membrane, undefined and damaged nuclei, and shrinkage of the protoplasm. nih.gov Similarly, SEM has revealed roughed and wrinkled membrane morphology on Staphylococcus aureus following treatment with bacteriocin-containing fractions, indicating membrane destruction as the inhibitory mechanism. researchgate.net
Atomic Force Microscopy (AFM): The formation of physical pores in the target membrane is a key aspect of this compound's activity. Atomic Force Microscopy (AFM) has been identified as a technique capable of visualizing these pores. scielo.brijaar.orgnih.gov The leakage of cellular components, such as amino acids, from the target cell is attributed to their diffusion through these bacteriocin-formed pores, a phenomenon that can be directly observed with AFM. nih.gov
Fluorescence Microscopy: This technique uses fluorescent probes to monitor membrane integrity in real-time. To study the permeabilizing activity of plantaricins, including this compound, on Staphylococcus epidermidis, the fluorescent dye Sytox® Green has been employed. nih.govtandfonline.com This dye can only enter cells with compromised membranes, where it binds to nucleic acids and fluoresces, providing a clear signal of membrane damage. nih.gov Other fluorescence-based assays have demonstrated the efflux of the dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) from cells upon exposure to PlnJK, confirming membrane permeabilization. researchgate.net Furthermore, dual staining with dyes like Hoechst and Propidium Iodide (PI) has been used to differentiate between early apoptotic and necrotic cells following plantaricin treatment. nih.gov
Spectroscopic Approaches (e.g., NMR, CD) for Structural Analysis
Spectroscopic methods are fundamental for determining the three-dimensional structure of the two peptide components of this compound, PlnJ and PlnK, and for understanding how their structures change upon interacting with membranes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The high-resolution, three-dimensional structures of both PlnJ and PlnK have been determined using NMR spectroscopy in membrane-mimicking environments such as water/trifluoroethanol (TFE) and water/dodecylphosphocholine (DPC) micellar solutions. researchgate.netmdpi.com These studies revealed that the peptides, which are largely unstructured in aqueous solutions, adopt distinct helical conformations in the presence of membranes. researchgate.netmdpi.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy has been used extensively to study the secondary structure of PlnJ and PlnK. researchgate.netacs.orgresearchgate.net These analyses confirm that the peptides are random coils in aqueous solutions but transition to an α-helical structure when introduced to a membrane-like environment, such as in the presence of TFE or liposomes. researchgate.netacs.org Importantly, CD studies have shown that when the two complementary peptides are mixed in the presence of liposomes, they induce further structuring in each other, suggesting a cooperative interaction upon binding to the target membrane. researchgate.netresearchgate.net
The structural insights gained from these spectroscopic techniques are summarized in the table below.
| Peptide | Number of Residues | Key Structural Feature (in Membrane Environment) | Technique | Reference |
|---|---|---|---|---|
| PlnJ | 25 | N-terminal amphiphilic α-helix (residues Trp-3 to Tyr-15) | NMR | researchgate.netmdpi.com |
| PlnK | 32 | Central amphiphilic α-helix (residues Gly-9 to Leu-24) | NMR | researchgate.netmdpi.com |
| PlnJ & PlnK | N/A | Transition from unstructured coil to α-helix upon membrane interaction | CD | researchgate.netacs.orgresearchgate.net |
| PlnJ & PlnK | N/A | Contain critical GxxxG motifs for helix-helix interaction and activity | NMR, Mutagenesis | researchgate.netmdpi.com |
Genomic and Proteomic Approaches for Receptor Identification and Pathway Analysis
Understanding the genetic basis of this compound production and the mechanism by which target bacteria develop resistance is essential for its potential application. Genomic and proteomic studies have been key in this area.
The genes responsible for producing this compound, plnJ and plnK, are located within the pln gene locus. nih.govresearchgate.net They are part of the plnJKLR operon, which also includes genes believed to encode immunity proteins (plnL and plnR) that protect the producing bacterium from its own bacteriocin. nih.govsci-hub.se The entire system is controlled by a complex regulatory network induced by a peptide pheromone, Plantaricin A (PlnA). nih.govresearchgate.net PlnA triggers a two-component signal transduction system, involving a histidine kinase (PlnB) and response regulators (PlnC and PlnD), to activate the transcription of the plantaricin operons. nih.gov
A significant breakthrough in understanding this compound's mode of action came from studies combining genomic sequencing with the analysis of resistant mutants. By performing whole-genome sequencing on bacterial strains that had developed increased resistance to this compound, researchers identified a putative amino acid transporter from the APC (Amino Acid-Polyamine-Organocation) superfamily as a potential receptor or docking site for the bacteriocin. nih.govnih.govtandfonline.comresearchgate.netacs.org This suggests that this compound's high potency may stem from its ability to specifically target this membrane protein, leading to subsequent membrane leakage and cell death. nih.govacs.org
| Gene | Operon | Putative Function | Reference |
|---|---|---|---|
| plnJ | plnJKLR | Bacteriocin precursor peptide PlnJ | nih.govresearchgate.net |
| plnK | plnJKLR | Bacteriocin precursor peptide PlnK | nih.govresearchgate.net |
| plnL, plnR | plnJKLR | Immunity proteins | nih.govsci-hub.se |
| plnA | plnABCD | Induction factor (peptide pheromone) | nih.gov |
| plnB, plnC, plnD | plnABCD | Signal transduction (two-component regulatory system) | nih.gov |
In Silico Predictive Tools for Functional Screening
Computational approaches, or in silico tools, are increasingly used to predict the function, screen for activity, and model the interactions of bacteriocins like this compound. These methods accelerate research by focusing laboratory experiments on the most promising candidates and hypotheses.
Predictive Modeling and Machine Learning: Machine learning algorithms have been employed to predict the antiviral potential of plantaricin peptides, including PlnJ and PlnK. researchgate.net While such predictions require experimental validation, they serve as a valuable initial screening tool. researchgate.net Specific bioinformatics tools, such as BAGEL, are designed to mine genomic and metagenomic data for novel bacteriocin gene clusters. tandfonline.com
Molecular Docking: This computational technique is used to predict how a peptide binds to its receptor. Molecular docking has been used to model the interaction of this compound with target proteins, such as the non-structural protein 1 (Nsp1) of SARS-CoV-2, to evaluate its potential as an antiviral agent. nih.gov It has also been used to assess how related plantaricin peptides interact with viral envelope proteins, suggesting a mechanism of viral disruption. researchgate.net
Molecular Dynamics (MD) Simulations: While specific MD simulations for this compound are not detailed in the provided context, this technique has been applied to the closely related Plantaricin EF. nih.govacs.org MD simulations model the behavior of the peptides and their interaction with a model lipid bilayer over time, providing insights into the stability of the peptide-membrane complex and the dynamics of pore formation. nih.govacs.org Such approaches are directly applicable to further elucidating the structural model of this compound in a membrane.
The application of these computational tools is summarized in the table below.
| In Silico Tool/Approach | Application for this compound and Related Peptides | Reference |
|---|---|---|
| Machine Learning / Predictive Algorithms | Screening for potential antiviral activity | researchgate.net |
| Bacteriocin Gene Mining (e.g., BAGEL) | Identification of bacteriocin gene clusters in genomes | tandfonline.com |
| Molecular Docking | Predicting binding interactions with viral proteins (e.g., SARS-CoV-2 Nsp1) and putative receptors | nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulation | Modeling peptide behavior and interaction with model membranes (as applied to related plantaricins) | nih.govacs.org |
Future Research Directions
Elucidating the Full Repertoire of Target Receptors and Specificity Determinants
A crucial aspect of understanding Plantaricin JK's function is identifying its specific cellular targets. While progress has been made, a complete picture of its receptor interactions is still emerging.
Future research should focus on:
Confirmation and Characterization of the APC Transporter: Studies on this compound-resistant mutants of Weissella viridescens and Lactobacillus plantarum have pointed towards a putative amino acid-polyamine-organocation (APC) transporter as the likely receptor. researchgate.netfrontiersin.org Further research is needed to confirm this interaction definitively. This includes isolating the APC transporter and demonstrating its direct binding to this compound. A 3D structural model of the PlnJK receptor has been developed using template-based modeling, which suggests a potential docking site at the C-terminus of the transporter, involving transmembrane helices 10 to 12. oup.com
Identification of Additional or Alternative Receptors: It is plausible that this compound utilizes different receptors in various target species. Screening a broader range of susceptible bacteria for resistance mutations could uncover a wider repertoire of target molecules. nih.gov This would provide valuable insights into the bacteriocin's spectrum of activity.
Defining Specificity Determinants: this compound and another plantaricin, PlnEF, exhibit different ion selectivities, with PlnJK pores showing high conductivity for specific anions. nih.gov This suggests distinct mechanisms and potentially different receptor interactions or conformational changes induced upon binding. Site-directed mutagenesis of both the bacteriocin (B1578144) peptides (PlnJ and PlnK) and the putative receptor protein can pinpoint the specific amino acid residues that govern binding affinity and specificity. Understanding these determinants is key to potentially engineering variants with altered target specificity.
| Research Focus | Key Objectives | Supporting Evidence |
| Receptor Confirmation | Isolate the putative APC transporter and validate its direct interaction with this compound. | Resistant mutants possess mutations in the gene for an APC transporter. researchgate.netfrontiersin.orgualberta.ca A 3D model predicts a docking site. oup.com |
| Receptor Diversity | Screen diverse bacterial species to identify other potential receptors for this compound. | The narrow spectrum of some bacteriocins suggests specific receptor interactions. frontiersin.org |
| Specificity Analysis | Pinpoint residues in PlnJK and its receptor that control binding and ion selectivity. | PlnJK and PlnEF have different ion selectivities, implying distinct interactions. nih.gov |
Comprehensive Analysis of Regulatory Networks Controlling Biosynthesis
The production of this compound is a tightly regulated process, and a deeper understanding of these networks is essential for optimizing its yield for potential applications.
Future research directions include:
Dissecting the Quorum-Sensing Pathway: The biosynthesis of this compound is controlled by a complex quorum-sensing system. researchgate.net This system involves the peptide pheromone Plantaricin A (PlnA), a membrane-bound histidine kinase that acts as a sensor, and response regulators like PlnC and PlnD that modulate gene expression. researchgate.netmdpi.com While the general framework is known, the precise molecular interactions, signaling cascades, and feedback loops require more detailed investigation.
Mapping the Regulon: The plantaricin locus contains multiple operons, including plnJKLR, which are activated in response to the PlnA pheromone. researchgate.netscielo.br A comprehensive transcriptomic and proteomic analysis under inducing and non-inducing conditions would provide a complete map of the PlnJK regulon, identifying all genes and proteins whose expression is altered during bacteriocin production.
Environmental and Host Signal Integration: Bacteriocin production is often influenced by environmental cues beyond cell density. smolecule.com Research should explore how factors such as pH, nutrient availability, temperature, and the presence of competing microbes or host-derived signals integrate into the established quorum-sensing network to fine-tune this compound synthesis. researchgate.net
| Regulatory Component | Function | Genes Involved |
| Inducing Pheromone | Acts as a cell-density signal to trigger production. mdpi.com | plnA scielo.br |
| Signal Transduction | Senses the pheromone and activates transcription. nih.gov | plnB, plnC, plnD nih.gov |
| Biosynthesis & Transport | Synthesize and export the bacteriocin peptides. | plnJ, plnK, plnG, plnH researchgate.netnih.gov |
| Immunity | Protect the producer cell from its own bacteriocin. | plnL, plnR mdpi.comjst.go.jp |
High-Resolution Structural Determination of PlnJK-Receptor Complexes
While the individual structures of the PlnJ and PlnK peptides have been solved using NMR spectroscopy, a high-resolution structure of the entire this compound-receptor complex is currently lacking. researchgate.netnih.gov This information is critical for a mechanistic understanding of its action.
Key future research goals are:
Overcoming Technical Hurdles: Determining the structure of membrane protein complexes is notoriously challenging. This involves developing robust methods for the co-expression and purification of the PlnJK peptides along with the full-length, functional APC transporter in quantities sufficient for structural studies.
Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have made it a powerful tool for determining the high-resolution structures of dynamic macromolecular complexes, even those of relatively small size. nih.govmuni.cz Applying cryo-EM to the purified PlnJK-receptor complex could reveal the precise architecture of the assembly.
Revealing the Mechanism of Pore Formation: A high-resolution structure would provide unprecedented insight into how the binding of PlnJ and PlnK to the transporter induces a conformational change that leads to membrane permeabilization and pore formation. researchgate.netnih.gov It would visualize the stoichiometry of the complex and the specific interfaces between the peptides and their receptor, validating and refining models based on lower-resolution data. oup.com
Exploring Broader Biological Activities and Inter-Species Interactions in Complex Microbiomes
The biological role of this compound likely extends beyond simple inhibition of closely related bacteria. Its impact on complex microbial communities and interactions with other organisms are important areas for future exploration.
Research should investigate:
Synergistic and Antagonistic Interactions: Plantaricins EF and JK have been shown to enhance the efficacy of traditional antibiotics against pathogens like Staphylococcus epidermidis. tandfonline.com Further studies should explore potential synergies between this compound and a wider range of antibiotics and antimicrobials against clinically relevant pathogens.
Antiviral and Other Activities: Preliminary research has suggested that plantaricins, including PlnJK, may possess antiviral properties, for instance against flaviviruses. mdpi.com This potential broader bioactivity warrants further investigation against a variety of viral and perhaps even fungal pathogens.
Microbiome Modulation: The production of bacteriocins is a key strategy used by probiotic bacteria to gain a competitive advantage and modulate their environment. nih.gov In vivo studies using animal models are needed to understand how the production of this compound by L. plantarum influences the composition and function of the gut microbiome, potentially displacing pathogens or promoting the growth of beneficial species. This could be a crucial factor in the probiotic activity of plantaricin-producing strains. nih.gov
Development of Novel Research Platforms for Bacteriocin Study and Optimization
Advancing our understanding and application of this compound will be facilitated by the development of new and improved research tools and platforms.
Future efforts should focus on:
High-Throughput Discovery and Engineering: Machine learning algorithms and other in silico tools are emerging as powerful platforms for the discovery of novel bacteriocins from genomic data. nih.gov These platforms can be adapted to identify new plantaricin-like peptides or to guide the bioengineering of this compound variants with enhanced activity, stability, or target specificity. nih.gov
Optimized Heterologous Expression Systems: The production of bacteriocins in their native hosts is often low. Developing optimized heterologous expression systems, for example in Escherichia coli or food-grade yeasts, is crucial for producing large quantities of this compound for structural and functional studies. frontiersin.org The use of fusion partners and optimization of fermentation conditions using methodologies like Response Surface Methodology (RSM) can significantly improve yields. researchgate.netmdpi.com
Advanced In Vitro and In Vivo Models: The development of more complex in vitro models, such as co-culture systems and artificial gut models, will allow for a more realistic study of this compound's activity and its interactions within a microbial community. These platforms can bridge the gap between simple monoculture assays and complex, expensive in vivo animal studies.
Q & A
Q. What is the structural basis of Plantaricin JK’s antimicrobial activity?
this compound (PlnJK), a Class IIb bacteriocin, comprises two synergistic peptides (PlnJ and PlnK) with a conserved GxxxG motif critical for dimerization and pore formation in bacterial membranes. This motif facilitates interaction between the two peptides, enabling membrane disruption and ion leakage in target pathogens like Listeria monocytogenes . Structural studies using NMR and circular dichroism (CD) spectroscopy confirm that mutations in the GxxxG motif (e.g., glycine substitution) disrupt dimer stability and reduce antimicrobial efficacy by >50% .
Methodological Insight : To validate structural-function relationships, researchers employ:
Q. How is this compound biosynthesized and regulated in Lactobacillus plantarum?
PlnJK is encoded by the plnJK operon within a larger gene cluster regulated by a quorum-sensing system. Expression is induced by peptide pheromones (e.g., PlnA) that activate a two-component regulatory system (histidine kinase and response regulator) . Biosynthesis involves ribosomal synthesis as prepeptides, followed by enzymatic cleavage of leader sequences and export via ABC transporters .
Methodological Insight : Key techniques include:
- PCR amplification of plnJK genes for cloning into expression vectors (e.g., pET32a+).
- RT-qPCR to quantify gene expression under varying pH and nutrient conditions.
- LC-MS to detect mature PlnJK peptides in bacterial supernatants .
Advanced Research Questions
Q. How can heterologous expression systems optimize this compound production?
While L. plantarum produces low yields (~1–2 mg/L), heterologous expression in E. coli BL21(DE3) with IPTG induction increases yields to 2–8 mg/L . Challenges include peptide toxicity to host cells and improper folding. Solutions involve:
- Fusion tags (e.g., Trx or His-tag) to enhance solubility.
- Co-expression of chaperones (e.g., GroEL/ES) to aid folding.
- Optimized induction conditions (e.g., 0.1 mM IPTG at 16°C for 12 hr) .
Methodological Insight : Validate purity and activity via:
Q. What experimental designs address contradictory data on this compound’s spectrum of activity?
Discrepancies in reported MIC values (e.g., 4–64 µg/mL for Staphylococcus aureus) arise from differences in assay conditions (pH, ionic strength) and target strain variability. To reconcile
Q. How can researchers improve the stability and delivery of this compound in complex matrices?
PlnJK’s activity is reduced in high-fat or protein-rich environments. Advanced strategies include:
- Nanoencapsulation with chitosan or liposomes to protect against degradation.
- Immobilization on food-grade polymers (e.g., cellulose acetate).
- Synergy testing with organic acids (e.g., lactic acid) to enhance efficacy at lower doses .
Methodological Insight : Use time-kill assays and biofilm inhibition models to assess delivery system efficacy .
Q. What computational tools predict this compound’s interaction with bacterial membranes?
Molecular dynamics (MD) simulations and docking studies model PlnJK’s insertion into lipid bilayers. Tools like GROMACS and MARTINI force fields predict:
- Optimal peptide orientation (parallel vs. antiparallel).
- Energy barriers for pore formation.
- Impact of lipid composition (e.g., phosphatidylglycerol vs. cardiolipin) on activity .
Methodological & Reproducibility Guidelines
Q. How to ensure reproducibility in this compound studies?
- Detailed protocols : Report IPTG concentrations, induction temperatures, and purification buffers (e.g., 20 mM Tris-HCl, pH 8.0).
- Data transparency : Deposit raw MIC data and structural coordinates in repositories like Zenodo or PDB.
- Ethical compliance : Obtain approval for human-derived strains (e.g., fecal isolates) and cite sources .
Q. What statistical methods are appropriate for analyzing antimicrobial activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
